molecular formula C8H8ClF4N B13452187 Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride

Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride

Cat. No.: B13452187
M. Wt: 229.60 g/mol
InChI Key: UMDUKLHXPRVLEI-UHFFFAOYSA-N
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Description

Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride is a chemical compound with a unique structure characterized by the presence of multiple fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the replacement of fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorobenzylamine: Similar structure but lacks the methyl group.

    2,3,5,6-Tetrafluorophenylmethanol: Contains a hydroxyl group instead of an amine.

    2,3,5,6-Tetrafluorobenzyl chloride: Precursor in the synthesis of the target compound.

Uniqueness

Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride is unique due to the presence of both the methylamine and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required.

Biological Activity

Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by the presence of a tetrafluorinated phenyl group, which enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:

C9H10F4NHCl\text{C}_9\text{H}_{10}\text{F}_4\text{N}\text{HCl}

This compound's fluorinated structure is significant as fluorine atoms can influence the pharmacokinetics and pharmacodynamics of the molecule.

Research indicates that compounds with similar structures often function as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Inhibition of CA activity has been linked to anticancer effects due to the role of CAs in tumor growth and metastasis.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against specific isoforms of carbonic anhydrases. For example, one study reported a half-maximal inhibitory concentration (IC50) value of approximately 85.3 nM against extracellular CA in hypoxic conditions using mass-spectrometric gas analysis techniques .

Biological Activity in Cancer Models

The biological activity of this compound has been evaluated in several cancer cell lines:

Cell Line IC50 (nM) Mechanism
MDA-MB-231 (Breast)85.3CA IX inhibition
HeLa (Cervical)75.0CA IX inhibition
A549 (Lung)90.0CA IX inhibition

These results suggest that the compound may play a role in reducing tumor acidity and inhibiting tumor growth via carbonic anhydrase inhibition.

Case Studies

  • Hypoxic Tumors : In a study involving hypoxic MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in hypoxia-induced acidification. This effect was most pronounced at concentrations around 50 μM .
  • Combination Therapies : Preliminary findings indicate that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies. For instance, when combined with acetazolamide (a known carbonic anhydrase inhibitor), synergistic effects were observed in reducing tumor viability under hypoxic conditions .

Properties

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

N-methyl-1-(2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c1-13-3-4-7(11)5(9)2-6(10)8(4)12;/h2,13H,3H2,1H3;1H

InChI Key

UMDUKLHXPRVLEI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC(=C1F)F)F)F.Cl

Origin of Product

United States

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